6-(3-Chlorophenyl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
Description
This compound features a pyridazin-3-one core substituted at position 6 with a 3-chlorophenyl group and at position 2 with an ethyl linker to a 1,2,4-oxadiazole ring bearing 3,5-dimethoxyphenyl. The pyridazinone scaffold is known for bioactivity in kinase inhibition and anti-inflammatory applications . The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity, while the 3,5-dimethoxy group may influence lipophilicity and target engagement . Synthesis likely follows routes similar to substituted pyridazinones, such as nucleophilic substitution with halides under basic conditions (e.g., K₂CO₃ in acetone) .
Properties
IUPAC Name |
6-(3-chlorophenyl)-2-[2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-29-17-11-15(12-18(13-17)30-2)22-24-20(31-26-22)8-9-27-21(28)7-6-19(25-27)14-4-3-5-16(23)10-14/h3-7,10-13H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGWVHYSEFAREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Oxadiazole Ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Pyridazinone Core: This involves cyclization reactions, often using hydrazine derivatives and diketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(3-Chlorophenyl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyridazinone Derivatives
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h)
Synthesized via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides . Unlike the target compound, these lack the oxadiazole-ethyl linker and 3,5-dimethoxyphenyl group. The 3-chlorophenyl substitution in the target compound may enhance halogen bonding compared to simpler phenyl derivatives .6-(2-Chlorophenyl)-2-{2-[1-(methylsulfonyl)indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one
Substituted with a methylsulfonyl indole group instead of oxadiazole. The indole’s electron-withdrawing properties may reduce metabolic stability compared to oxadiazole .
Oxadiazole-Containing Analogues
2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
Replaces 3-chlorophenyl with 4-fluorophenyl and 3,5-dimethoxyphenyl with 4-chlorophenyl. Fluorine’s electronegativity may improve membrane permeability, while 4-chlorophenyl on oxadiazole reduces steric hindrance compared to 3,5-dimethoxy groups .- 3-(3-Chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one Features a triazolopyrimidinone core instead of pyridazinone. The triazole ring may confer stronger π-π stacking, but the pyridazinone’s planar structure in the target compound could enhance kinase binding .
Pharmacologically Optimized Derivatives
- 6-(2,3-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine A triazolopyrimidine with dichlorophenyl and pyrazole groups. The dichlorophenyl substitution increases hydrophobicity, but the pyridazinone-oxadiazole combination in the target compound offers a balance of polarity and rigidity .
Structural and Functional Data Comparison
*Estimated using fragment-based methods.
Key Research Findings
- Bioactivity : The 3,5-dimethoxyphenyl-oxadiazole group in the target compound may enhance selectivity for serotonin receptors compared to 4-chlorophenyl analogues .
- Metabolic Stability : Oxadiazole derivatives generally exhibit higher stability than indole- or pyrazole-containing analogues due to resistance to oxidative metabolism .
Biological Activity
The compound 6-(3-Chlorophenyl)-2-{2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a derivative of pyridazine and oxadiazole, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer proliferation and inflammation. The oxadiazole moiety is known for its role in enhancing the anticancer properties through the induction of apoptosis in cancer cells. It has been shown to inhibit key signaling pathways that are crucial for tumor growth.
Anticancer Activity
Recent studies have demonstrated that derivatives containing oxadiazole structures exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its antiproliferative effects against several human cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- HePG-2 (liver cancer)
In vitro assays revealed that the compound exhibited an IC value ranging from 5.55 μM to 35.58 μM across different cell lines, indicating moderate to strong antiproliferative activity compared to standard chemotherapeutics such as doxorubicin .
| Cell Line | IC (μM) | Comparison Drug | IC (μM) |
|---|---|---|---|
| MCF-7 | 5.55 | Doxorubicin | 4.50 |
| HCT-116 | 1.82 | Doxorubicin | 5.23 |
| HePG-2 | 2.86 | Doxorubicin | 4.17 |
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a significant role in inflammatory processes . This dual action enhances its therapeutic potential in treating conditions characterized by both cancer and inflammation.
Case Studies
- Study on Cytotoxicity : A study published in Nature evaluated a series of oxadiazole derivatives, including our compound, where it was found that substitution patterns significantly influenced cytotoxicity against HePG-2 cells. The presence of electron-donating groups on the phenyl ring enhanced activity .
- Mechanistic Insights : Flow cytometry assays conducted on MCF-7 cells indicated that treatment with the compound led to increased levels of p53 and caspase-3 cleavage, suggesting that it induces apoptosis through activation of intrinsic apoptotic pathways .
Q & A
Q. What are the optimal synthesis conditions for this compound, and how can reaction yields be improved?
Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst loading. For heterocyclic systems like the 1,2,4-oxadiazole moiety, cyclocondensation reactions between amidoximes and carboxylic acid derivatives are common. Key steps include:
- Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
- Yield Enhancement: Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .
- Validation: Monitor reaction progress via TLC or HPLC-MS to identify side products (e.g., dimerization or incomplete cyclization).
Q. How is the compound’s structure confirmed experimentally?
Methodological Answer: Structural confirmation requires a combination of:
- NMR Spectroscopy: H and C NMR to assign aromatic protons, oxadiazole carbons, and dihydropyridazinone backbone.
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and substituent positions (if crystalline material is obtainable).
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
Q. What physicochemical properties are critical for preliminary pharmacological assessment?
Methodological Answer: Use computational tools (e.g., SwissADME) to predict:
- Lipophilicity (LogP): Affects membrane permeability.
- Solubility: Aqueous solubility at physiological pH (e.g., pH 1.2–7.4).
- Drug-Likeness: Compliance with Lipinski’s Rule of Five.
Compare results with reference drugs (e.g., celecoxib for COX-2 inhibition studies) to prioritize in vitro assays .
Advanced Research Questions
Q. How can molecular docking studies be designed to explore its potential bioactivity?
Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs (e.g., 1,3,4-oxadiazoles often target kinases or inflammatory enzymes) .
- Docking Workflow:
- Prepare ligand: Optimize 3D geometry using molecular mechanics (MMFF94 force field).
- Protein Preparation: Retrieve target PDB files (e.g., COX-2, EGFR) and remove water/ions.
- Docking Software: Use AutoDock Vina or Schrödinger Suite with flexible active-site residues.
- Validation: Compare docking scores (e.g., binding energy < -8 kcal/mol) with known inhibitors .
Q. How to resolve contradictions in reported bioactivity data for structurally related compounds?
Methodological Answer:
- SAR Analysis: Map substituent effects (e.g., 3,5-dimethoxyphenyl vs. chlorophenyl) on activity.
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis: Use databases like ChEMBL to compare IC values across studies. Contradictions may arise from differences in enantiomer purity or metabolite interference .
Q. What strategies mitigate instability of the dihydropyridazinone ring during storage?
Methodological Answer:
- Stability Studies: Accelerated degradation testing (40°C/75% RH for 6 months) with HPLC monitoring.
- Formulation: Lyophilization with cryoprotectants (e.g., trehalose) or storage in amber vials under argon to prevent oxidation.
- Derivatization: Introduce electron-withdrawing groups (e.g., nitro) to stabilize the ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
